![molecular formula C30H48N2O B12908729 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine CAS No. 57202-63-8](/img/structure/B12908729.png)
5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C30H48N2O and a molecular weight of 452.71 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine typically involves the reaction of 4-(decyloxy)benzaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Decyl-2-(4-(heptyloxy)phenyl)pyrimidine: Similar in structure but with a heptyloxy group instead of a decyloxy group.
5-Decyl-2-(4-(octyloxy)phenyl)pyrimidine: Contains an octyloxy group instead of a decyloxy group.
Uniqueness
5-Decyl-2-(4-(decyloxy)phenyl)pyrimidine is unique due to its specific decyloxy substitution, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These unique properties make it suitable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
57202-63-8 |
|---|---|
Molecular Formula |
C30H48N2O |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-decylpyrimidine |
InChI |
InChI=1S/C30H48N2O/c1-3-5-7-9-11-13-15-17-19-27-25-31-30(32-26-27)28-20-22-29(23-21-28)33-24-18-16-14-12-10-8-6-4-2/h20-23,25-26H,3-19,24H2,1-2H3 |
InChI Key |
LAAHHGWTBCWDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

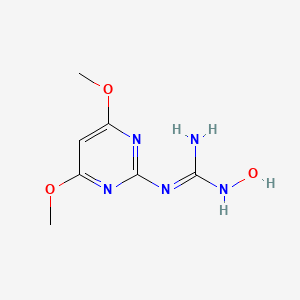


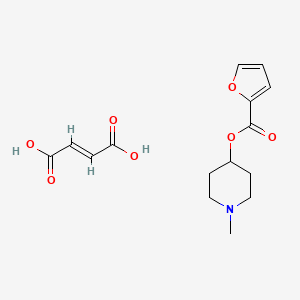
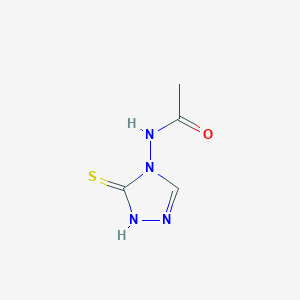
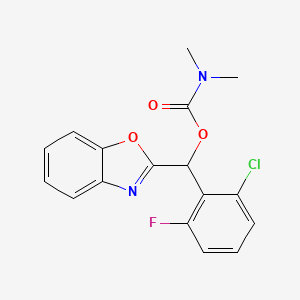
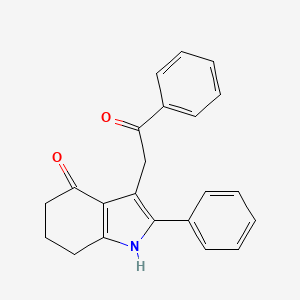
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)

